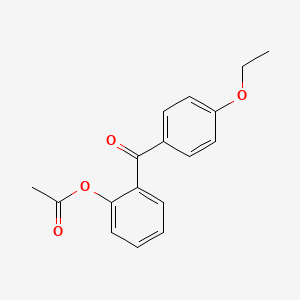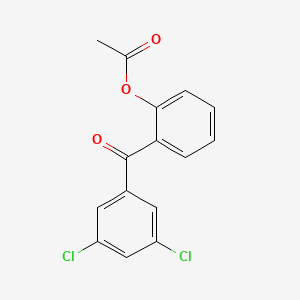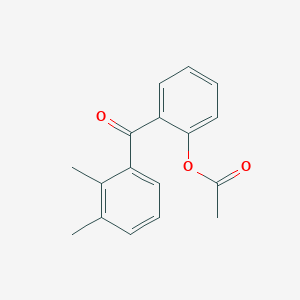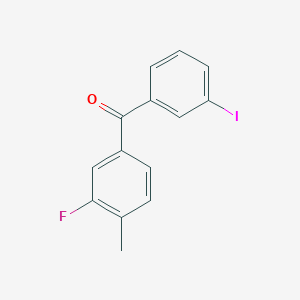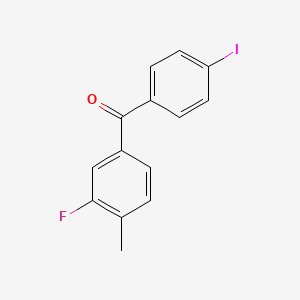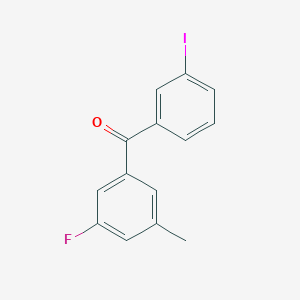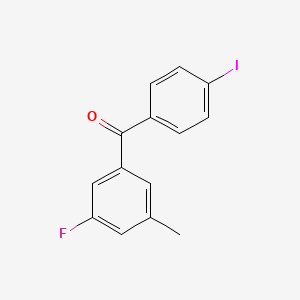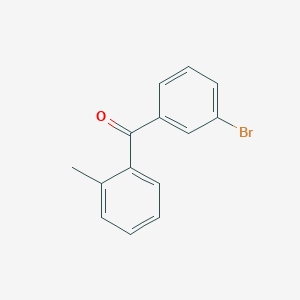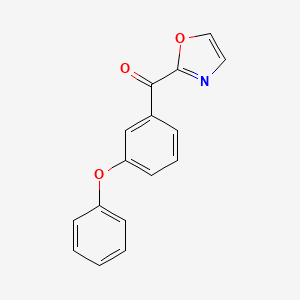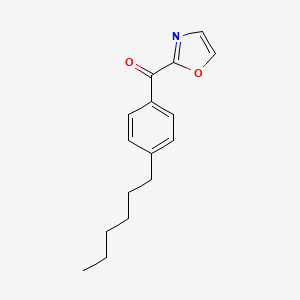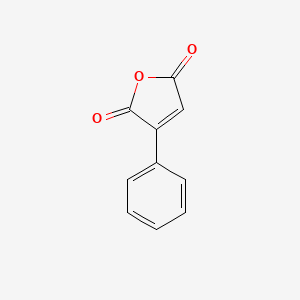
3-Phenylfuran-2,5-dione
Overview
Description
3-Phenylfuran-2,5-dione (3-PF2,5-D) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that is composed of a phenyl group and a furan ring. 3-PF2,5-D is a versatile compound that can be used in a variety of synthetic reactions, and its biochemical and physiological effects have been studied in a number of scientific research studies.
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Antifungal Compounds : 3-Phenylfuran-2,5-dione has been utilized in the synthesis of antifungal gymnoascolide A, highlighting its role in the development of antifungal agents. The process involves chemoselective SN2' coupling and regioselective reduction reactions (Baag & Argade, 2008).
- Study of Thermal Stability and Decomposition : Research on derivatives of 5-phenylfuran-2,3-dione, related to this compound, has provided insights into their thermal stability and decomposition kinetics. This work contributes to understanding the thermal behavior of similar furan-dione compounds (Bogdan et al., 1996).
Applications in Material Science and Engineering
- Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione (structurally related to this compound) have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. This has potential implications for the development of new materials for corrosion protection (Zarrouk et al., 2015).
Medical and Biological Research
- Anti-inflammatory Effects : A furan-2,5-dione derivative exhibited potent anti-inflammatory effects, mediated by dual suppression of COX-2 activity and inhibition of LPS-induced inflammatory gene expression. This suggests potential medical applications of furan-dione derivatives in treating inflammation (Shin et al., 2012).
- Antimicrobial Activity : Novel succinimide derivatives of pyrrolidine-2,5-diones, structurally similar to this compound, demonstrated promising in vitro antifungal activities, indicating potential applications in developing new antimicrobial agents (Cvetković et al., 2019).
Scientific Research Applications of this compound
Synthesis and Chemical Applications
- Synthesis of Antifungal Compounds : this compound has been utilized in the synthesis of antifungal gymnoascolide A, highlighting its role in the development of antifungal agents. The process involves chemoselective SN2' coupling and regioselective reduction reactions (Baag & Argade, 2008).
- Study of Thermal Stability and Decomposition : Research on derivatives of 5-phenylfuran-2,3-dione, related to this compound, has provided insights into their thermal stability and decomposition kinetics. This work contributes to understanding the thermal behavior of similar furan-dione compounds (Bogdan et al., 1996).
Applications in Material Science and Engineering
- Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione (structurally related to this compound) have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. This has potential implications for the development of new materials for corrosion protection (Zarrouk et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P280 . This indicates that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
3-phenylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYCWJVSPFQUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189699 | |
| Record name | 3-Phenylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36122-35-7 | |
| Record name | Phenylmaleic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36122-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmaleic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036122357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36122-35-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylfuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMALEIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UE4F66S87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of Gymnoascolide A?
A1: Gymnoascolide A is a natural product with reported antifungal activity. The synthesis of Gymnoascolide A, as described in the research, [, ] showcases a practical approach to obtaining this compound and its analog, 4-benzyl-3-phenylfuran-2,5-dione, from readily available starting materials. This successful synthesis paves the way for further investigations into the biological activity and potential applications of these compounds.
Q2: What are the key reactions involved in the synthesis of 3-benzyl-4-phenylfuran-2,5-dione, a precursor to Gymnoascolide A?
A2: The synthesis of 3-benzyl-4-phenylfuran-2,5-dione involves three key steps: [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
